[(2S)-2-aminopropyl](benzyl)(propan-2-yl)amine
Overview
Description
(2S)-2-aminopropyl(propan-2-yl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a propyl chain, which is further substituted with benzyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method for synthesizing (2S)-2-aminopropyl(propan-2-yl)amine involves the reductive amination of benzylacetone with isopropylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Amidation: : Another synthetic route involves the amidation of benzylacetone with isopropylamine, followed by reduction of the resulting amide using lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of (2S)-2-aminopropyl(propan-2-yl)amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon or platinum oxide are often used to facilitate the reduction steps, and the reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (2S)-2-aminopropyl(propan-2-yl)amine can undergo oxidation reactions, where the amino group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-aminopropyl(propan-2-yl)amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It is also investigated for its effects on enzyme activity and cellular signaling pathways.
Medicine
In medicine, (2S)-2-aminopropyl(propan-2-yl)amine is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs that target neurological disorders.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-aminopropyl(propan-2-yl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target molecules, while the benzyl and propan-2-yl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminopropyl(propan-2-yl)amine: Similar structure but with a phenyl group instead of a benzyl group.
(2S)-2-aminopropyl(methyl)amine: Similar structure but with a methyl group instead of a propan-2-yl group.
(2S)-2-aminopropyl(ethyl)amine: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
(2S)-2-aminopropyl(propan-2-yl)amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both benzyl and propan-2-yl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-1-N-benzyl-1-N-propan-2-ylpropane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)15(9-12(3)14)10-13-7-5-4-6-8-13/h4-8,11-12H,9-10,14H2,1-3H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWXSRXDXATFA-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(CC1=CC=CC=C1)C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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